molecular formula C24H20N2O3 B2957822 N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide CAS No. 923211-44-3

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide

Cat. No.: B2957822
CAS No.: 923211-44-3
M. Wt: 384.435
InChI Key: AKWLRPRSAPTKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.
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Biological Activity

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a complex organic compound belonging to the chromen-4-one derivatives. This compound features a unique structure characterized by a chromenone core and an isonicotinamide moiety, making it a subject of interest in biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H20N2O3C_{24}H_{20}N_{2}O_{3}. The compound's IUPAC name is N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide, indicating the presence of both chromenone and isonicotinamide functionalities, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may exert its effects by inhibiting key enzymes involved in cellular processes, such as those related to DNA replication and repair, which is particularly relevant in cancer biology.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds within the same class have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies often utilize IC50 values to quantify the effectiveness of the compounds.

CompoundCell LineIC50 (μM)
Compound AMCF-715.2
Compound BA54910.5
This compoundMCF-7TBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of chromenone compounds can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, structural modifications have been shown to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

  • Anticancer Activity : A study conducted on a series of chromenone derivatives revealed that those with an isopropyl group exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-substituted counterparts. The study highlighted the importance of substituent effects on biological activity.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various chromenone derivatives, demonstrating that specific substitutions led to improved inhibition of bacterial growth, particularly against resistant strains.

Properties

IUPAC Name

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15(2)16-3-5-17(6-4-16)23-14-21(27)20-13-19(7-8-22(20)29-23)26-24(28)18-9-11-25-12-10-18/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWLRPRSAPTKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.